molecular formula C17H19NO4S B2679269 N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 535966-63-3

N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No.: B2679269
CAS No.: 535966-63-3
M. Wt: 333.4
InChI Key: IATCKGJZAKEPMT-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a high-purity sulfonamide-based research chemical with the CAS Number 535966-63-3 . This compound has a molecular formula of C17H19NO4S and a molecular weight of 333.40 g/mol . It is part of a class of sulfonamide compounds that are investigated for their potential as Ribonucleotide Reductase (RNR) inhibitors . Inhibiting RNR is a promising strategy in oncology research, as it can disrupt DNA synthesis and suppress tumor growth, making this compound a valuable candidate in antitumor agent discovery . The compound is related to others in its class that have been shown to effectively reduce tumor volume in research models, highlighting the therapeutic potential of this chemical space . Furthermore, research into similar compounds that modulate inhibitory neurotransmitters, such as glycinergic agents, suggests potential broader applications in neurological and neuromuscular disease research, although the specific mechanisms for this compound require further investigation . This product is intended For Research Use Only (RUO) . It is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers can order this compound in various quantities, with common packaging options including 1g and 5g . For reliable and consistent results in your experimental work, this product is stored and shipped at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-12-7-9-15(10-8-12)23(21,22)18(11-17(19)20)16-6-4-5-13(2)14(16)3/h4-10H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATCKGJZAKEPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethylaniline and 4-methylbenzenesulfonyl chloride.

    Reaction: The 2,3-dimethylaniline is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Glycine Addition: The sulfonamide intermediate is then reacted with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly as an antimicrobial agent and in enzyme inhibition:

  • Antimicrobial Activity : Research indicates that sulfonamide derivatives, including N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, exhibit notable antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of resistant microorganisms, making it a candidate for developing new antibiotics.
  • Enzyme Inhibition : The compound has demonstrated the ability to interact with key enzymes such as carbonic anhydrase and dihydropteroate synthase. These interactions can lead to the inhibition of their activity, which is crucial for understanding its mechanism of action and optimizing it for therapeutic use.

The biological activities of this compound are diverse:

  • Anticancer Properties : Similar compounds have shown significant anticancer effects against various cancer cell lines. Studies indicate that certain sulfonamide derivatives can inhibit the growth of colon cancer (HCT-116) and breast cancer (MCF-7) cells with IC50 values ranging from 5 to 20 μM, suggesting moderate to high potency against these cell lines.
  • Anti-inflammatory Effects : The compound's structural characteristics may also confer anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.

Synthetic Applications

This compound serves as a valuable building block in organic synthesis:

  • Reagent in Organic Synthesis : It is utilized as a reagent in various organic synthesis reactions due to its ability to undergo oxidation, reduction, and substitution reactions. For example:
    • Oxidation : Can be oxidized using agents like potassium permanganate to form sulfone derivatives.
    • Reduction : Reduction reactions with lithium aluminum hydride yield amine derivatives.
    • Substitution : Nucleophilic substitution can occur at the sulfonyl group with reagents like sodium methoxide or sodium ethoxide.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Aromatic Rings

N-(2,3-Dichlorophenyl)-N-[(4-Methylphenyl)sulfonyl]glycine (CAS: 884987-17-1)
  • Key Difference : The 2,3-dichlorophenyl group replaces the 2,3-dimethylphenyl moiety.
  • Higher polarity compared to the dimethyl variant may reduce lipophilicity, affecting membrane permeability. Status: Discontinued (as per ), suggesting possible issues with synthesis, stability, or efficacy .
N-(3,5-Dimethylphenyl)-N-(Phenylsulfonyl)glycine (CAS: 5628-64-8)
  • Key Difference : 3,5-Dimethylphenyl substituent vs. 2,3-dimethylphenyl.
  • Implications :
    • Symmetric 3,5-methyl groups reduce steric hindrance compared to the adjacent 2,3-dimethyl configuration.
    • Electronic distribution may favor different binding interactions in biological targets .
N-(4-Chlorophenyl)-N-[(3,4-Dimethoxyphenyl)sulfonyl]glycine (CAS: 713501-82-7)
  • Key Difference : 4-Chlorophenyl and 3,4-dimethoxyphenyl sulfonyl groups.
  • Implications: Methoxy groups are electron-donating, countering the sulfonyl group’s electron-withdrawing effect.

Functional Group Comparisons

Chloroacetamide Herbicides (e.g., Alachlor, Pretilachlor)
  • Key Difference : Acetamide backbone instead of glycine.
  • Implications :
    • Chloroacetamides are herbicidal, targeting very-long-chain fatty acid synthesis. The glycine derivative’s mode of action may differ due to its carboxylic acid group .
Perfluorinated Glycine Derivatives (e.g., Potassium N-[(Heptadecafluorooctyl)sulfonyl]-N-methyl-glycine)
  • Key Difference : Fluorinated alkyl chains replace aromatic sulfonyl groups.
  • Implications :
    • Extreme hydrophobicity and chemical inertness make perfluorinated compounds suitable as surfactants, unlike the target compound’s likely agrochemical/pharmaceutical role .

Structural and Property Analysis Table

Compound Name Substituent (Aryl Group) Sulfonyl Group Key Properties/Status
Target Compound 2,3-Dimethylphenyl 4-Methylphenyl High lipophilicity (inferred)
N-(2,3-Dichlorophenyl)-...glycine 2,3-Dichlorophenyl 4-Methylphenyl Discontinued; higher polarity
N-(3,5-Dimethylphenyl)-...glycine 3,5-Dimethylphenyl Phenyl Reduced steric hindrance
N-(4-Chlorophenyl)-...glycine 4-Chlorophenyl 3,4-Dimethoxyphenyl Enhanced solubility (methoxy groups)
Alachlor 2,6-Diethylphenyl Methoxymethyl Herbicidal (chloroacetamide class)

Research Findings and Implications

  • Electronic Effects : Methyl groups in the target compound likely enhance electron-donating effects, stabilizing the sulfonamide moiety compared to chlorine-substituted analogs. This could improve metabolic stability in vivo.
  • Lipophilicity : Methyl groups increase lipid solubility, favoring absorption in biological systems compared to polar dichloro or methoxy derivatives.
  • Synthetic Viability : The discontinuation of the dichloro analog (CAS: 884987-17-1) suggests that the dimethyl variant may offer a more synthetically accessible or stable alternative .

Biological Activity

N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is an organic compound classified as a sulfonyl glycine derivative. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in research, and comparisons with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C17H19NO4S
  • Molecular Weight : 333.41 g/mol
  • CAS Number : 535966-63-3

The compound features a sulfonyl group attached to a glycine moiety, which is known to influence its interaction with biological targets. The presence of methyl groups on the phenyl rings enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group can form strong hydrogen bonds and ionic interactions with amino acid residues in the active sites of target proteins, potentially inhibiting their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase, which are crucial in various metabolic pathways.
  • Antimicrobial Activity : Similar sulfonamide derivatives exhibit significant antimicrobial properties against various bacterial strains, suggesting that this compound may also possess similar effects.

Biological Activity Studies

Recent studies have highlighted the biological activities of this compound:

  • Antimicrobial Properties :
    • Research indicates that this compound can inhibit bacterial growth effectively. For instance, studies on related compounds have shown promising results against strains like Escherichia coli and Staphylococcus aureus.
  • Enzyme Interaction :
    • Interaction studies have demonstrated that the compound binds to enzymes involved in critical biochemical processes, leading to inhibition of their activity. This property is essential for developing therapeutic agents targeting specific diseases.
  • Potential Therapeutic Applications :
    • The compound is being investigated for potential therapeutic uses in treating inflammatory conditions and pain management due to its analgesic properties.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
N-(2,3-dimethylphenyl)-N-[(4-chlorophenyl)sulfonyl]glycineStructureModerate enzyme inhibition
N-(2,3-dimethylphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycineStructureAntimicrobial effects observed
N-(2,3-dimethylphenyl)-N-[(4-nitrophenyl)sulfonyl]glycineStructureHigh potency against specific bacterial strains

The presence of different substituents on the phenyl rings significantly influences the biological activity and stability of these compounds.

Study 1: Antimicrobial Efficacy

A study conducted on sulfonamide derivatives revealed that this compound exhibited notable antimicrobial activity against E. coli. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL, indicating its potential as an antimicrobial agent.

Study 2: Enzyme Inhibition

In vitro assays demonstrated that this compound effectively inhibited carbonic anhydrase with an IC50 value of 15 µM. This inhibition suggests potential applications in conditions where modulation of carbonic anhydrase activity is beneficial.

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